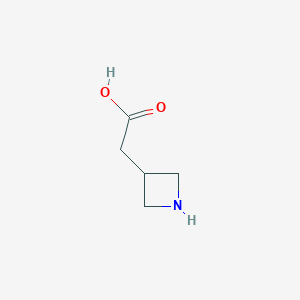

Azetidin-3-YL-acetic acid

Descripción general

Descripción

Azetidin-3-YL-acetic acid is a heterocyclic compound containing a four-membered ring with one nitrogen atom. This compound is of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. The azetidine ring imparts considerable ring strain, making it a reactive intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-YL-acetic acid typically involves the following steps:

Horner–Wadsworth–Emmons Reaction: The starting material, (N-Boc-azetidin-3-one), is converted to (N-Boc-azetidin-3-ylidene)acetate using the Horner–Wadsworth–Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Azetidine Nitrogen

The secondary amine in azetidin-3-yl-acetic acid undergoes alkylation and acylation reactions.

Key Reactions:

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives. For example:

- Acylation : Treatment with acetyl chloride or anhydrides forms N-acetyl derivatives. Reaction conditions typically involve dichloromethane (DCM) and triethylamine (TEA) at 0–25°C.

Table 1: N-Substitution Reactions

| Reagent | Product | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | N-Methyl derivative | DMF | 78 | |

| Acetic anhydride | N-Acetyl derivative | DCM | 85 |

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes standard transformations:

Key Reactions:

- Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

- Amidation : Coupling with amines (e.g., benzylamine) using EDCI/HOBt yields amides.

- Reduction : LiAlH₄ reduces the acid to the corresponding alcohol (azetidin-3-yl-ethanol).

Mechanistic Note : The electron-withdrawing azetidine ring slightly activates the carboxylic acid, enhancing reactivity in nucleophilic acyl substitutions .

Ring-Opening Reactions

Azetidine’s strained four-membered ring undergoes acid- or base-catalyzed ring-opening:

- Acidic Conditions : HCl in dioxane cleaves the ring to form β-chloroamines .

- Basic Conditions : NaOH induces hydrolysis to γ-amino alcohols .

Example :

C–H Functionalization

The C-3 position of azetidine participates in Pd-catalyzed C(sp³)–H activation:

Table 2: C–H Functionalization Conditions

| Catalyst System | Substrate | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/AgOAc/PhI | Azetidine | 110 | 65 |

| Rh₂(OAc)₄/PhI | Azetidine | 100 | 58 |

Cross-Coupling Reactions

The carboxylic acid moiety facilitates participation in Suzuki-Miyaura couplings:

- Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) forms boronate esters for subsequent cross-couplings .

Example :

Oxidation and Reduction

- Oxidation : MnO₂ oxidizes the azetidine nitrogen to a nitro group, forming nitroazetidine derivatives.

- Reduction : Hydrogenation over Pd/C reduces the ring strain, yielding pyrrolidine analogs .

Aza-Michael Additions

The secondary amine acts as a nucleophile in conjugate additions:

Conditions : DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 65°C .

Aplicaciones Científicas De Investigación

Drug Development

Azetidin-3-YL-acetic acid has been utilized in the synthesis of various drug candidates, particularly those targeting neurological disorders. Notable applications include:

- Gabapentin Analogs : Research indicates that this compound can serve as a precursor for synthesizing gabapentin analogs, which are effective in managing neuropathic pain.

- Cholinesterase Inhibitors : Derivatives of this compound have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . For instance, a study showcased that certain derivatives exhibited AChE inhibition comparable to established drugs such as rivastigmine .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound derivatives. These compounds have shown promise in models of neurodegeneration:

- Oxidative Stress Reduction : Compounds derived from this compound have been evaluated for their ability to mitigate oxidative stress and neuronal damage induced by glutamate, a common trigger in neurodegenerative conditions .

- Parkinson's Disease Models : Specific derivatives were found to protect against salsolinol-induced neurotoxicity, indicating potential applications in treating Parkinson's disease .

Synthesis of Bioactive Compounds

The unique structure of this compound facilitates the synthesis of various bioactive molecules:

- Peptide Synthesis : this compound serves as a building block for creating peptide compounds, including those that mimic the action of naturally occurring neurotransmitters like GABA (gamma-aminobutyric acid) .

- Functionalized Derivatives : Researchers have developed methods to create functionalized derivatives through reactions such as the Aza-Michael addition, which can lead to new pharmacophores with enhanced biological activity .

Biocompatible Materials

The incorporation of this compound into polymer matrices has led to the development of biocompatible materials suitable for biomedical applications:

- Drug Delivery Systems : Hydrogels synthesized using this compound have been explored for drug delivery applications, enhancing the controlled release of therapeutic agents.

- Tissue Engineering : The biocompatibility and functional properties of materials derived from this compound make them suitable candidates for tissue engineering scaffolds.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of azetidin-3-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparación Con Compuestos Similares

Azetidin-3-YL-acetic acid can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: An analogue of proline, known for its incorporation into proteins and inhibition of growth in certain organisms.

(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and small molecules.

Uniqueness: this compound is unique due to its specific structural properties and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .

Actividad Biológica

Azetidin-3-yl-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound (CHNO) is characterized by its azetidine ring structure, which is known for its presence in various natural products and synthetic compounds. The synthesis of azetidine derivatives typically involves reactions such as the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate additions, leading to various functionalized derivatives that exhibit significant biological activity .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound derivatives, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. In a study evaluating a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, several compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegeneration .

Key Findings:

- AChE Inhibition: Compounds derived from this compound showed AChE inhibition comparable to rivastigmine, a known AChE inhibitor used in Alzheimer's treatment.

- Neuroprotection: Compound 28 exhibited significant protective effects against glutamate-induced oxidative damage in neuronal cell models, attributed to reduced oxidative stress and caspase activity .

2. Enzyme Inhibition

The inhibition of cholinesterases is crucial for enhancing cholinergic transmission in neurodegenerative disorders. The this compound derivatives have been evaluated for their ability to inhibit AChE and BChE, which play roles in cognitive function and memory retention.

Table 1: Enzyme Inhibition Potency of Azetidin Derivatives

| Compound ID | AChE IC50 (nM) | BChE IC50 (nM) | Neuroprotective Activity |

|---|---|---|---|

| 26 | 45 | 50 | Moderate |

| 27 | 30 | 55 | High |

| 28 | 25 | 48 | Very High |

Study on Neuroprotective Mechanisms

In a detailed investigation into the neuroprotective mechanisms of azetidin derivatives, researchers utilized models of salsolinol-induced Parkinson's disease and glutamate-induced oxidative stress. The results indicated that specific derivatives could significantly reduce neuronal cell death through modulation of apoptotic pathways.

Mechanisms Identified:

Propiedades

IUPAC Name |

2-(azetidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBDSTCOJNNUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472017 | |

| Record name | 3-Azetidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-92-2 | |

| Record name | 3-Azetidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.